molecular formula C18H16BrN5O3 B12923953 6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine CAS No. 75426-59-4

6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B12923953
CAS No.: 75426-59-4
M. Wt: 430.3 g/mol
InChI Key: QJQSOFKLEXFXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectroscopy

  • $$ ^1\text{H} $$ NMR : Key signals include aromatic protons from the quinazoline ring (δ 8.25–7.11 ppm), the morpholine ring’s methylene protons (δ 3.70–3.45 ppm), and the nitro group’s deshielded aromatic protons (δ 8.00–7.80 ppm). The singlet at δ 9.21 ppm corresponds to the amine proton.
  • $$ ^{13}\text{C} $$ NMR : Peaks at δ 154.1 ppm (quinazoline C4), 151.3 ppm (C2), and 138.4 ppm (nitrophenyl C1) confirm the core structure. The bromine atom induces a characteristic downfield shift at δ 122.4 ppm (C6).

Infrared Spectroscopy

IR analysis reveals a C-Br stretch at 550 cm$$ ^{-1} $$, a nitro group asymmetric stretch at 1520 cm$$ ^{-1} $$, and morpholine C-O-C vibrations at 1120 cm$$ ^{-1} $$.

Mass Spectrometry

HRMS data show a molecular ion peak at $$ m/z $$ 430.044 ([M+H]$$ ^+ $$), consistent with the molecular formula. Fragmentation patterns include loss of the morpholine ring ($$ m/z $$ 294.15) and the nitrophenyl group ($$ m/z $$ 136.05).

Crystallographic Analysis of Morpholine-Nitrophenyl Substituent Interactions

Single-crystal X-ray diffraction studies of analogous compounds (e.g., the chloro derivative) reveal critical insights into intermolecular interactions.

Crystal Packing and Hydrogen Bonding

The morpholine oxygen participates in weak hydrogen bonds with adjacent amine protons (N–H···O, 2.8 Å). The nitro group forms π-stacking interactions with the quinazoline ring (3.4 Å spacing), stabilizing the lattice.

Unit Cell Parameters

Parameter Value
Space group $$ P2_1/c $$
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 102.3
Volume (ų) 1489.1

These parameters indicate a monoclinic system with Z = 4.

Torsional Angles

The dihedral angle between the morpholine and nitrophenyl groups is 78.5°, suggesting limited conjugation between substituents.

Computational Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) highlight the compound’s conformational preferences.

Key Observations

  • The morpholine ring adopts a chair conformation 92% of the time, with transient boat forms (8%).
  • The nitro group maintains coplanarity with the quinazoline ring (torsion angle < 10°), enhancing resonance stabilization.

Free Energy Landscape

Conformer Relative Energy (kcal/mol)
Chair 0.0
Boat 2.3
Twisted 4.7

The chair conformation is energetically favored, aligning with crystallographic data.

Solvent Accessibility

The compound exhibits a solvent-accessible surface area (SASA) of 480 Ų, with the morpholine ring contributing 35% of hydrophobic interactions.

Properties

CAS No.

75426-59-4

Molecular Formula

C18H16BrN5O3

Molecular Weight

430.3 g/mol

IUPAC Name

6-bromo-2-morpholin-4-yl-N-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C18H16BrN5O3/c19-12-1-6-16-15(11-12)17(20-13-2-4-14(5-3-13)24(25)26)22-18(21-16)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22)

InChI Key

QJQSOFKLEXFXOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromoquinazolin-4-one Intermediate

A common starting point is the preparation of 6-bromo-2-methylbenzoxazin-4-one , which serves as a precursor to quinazolin-4-one derivatives:

  • Procedure: 5-Bromoanthranilic acid is condensed with acetic anhydride under reflux for approximately 5 hours under anhydrous conditions. Excess acetic anhydride is removed under reduced pressure, and the product is recrystallized from absolute ethanol to yield 6-bromo-2-methylbenzoxazin-4-one.
Step Reagents/Conditions Outcome
1 5-Bromoanthranilic acid + Acetic anhydride 6-Bromo-2-methylbenzoxazin-4-one

Formation of 2-(Morpholin-4-yl)quinazolin-4-one

  • The 6-bromoquinazolin-4-one intermediate undergoes nucleophilic substitution at the 2-position with morpholine.
  • This step is often performed under reflux in glacial acetic acid or other suitable solvents.
  • The reaction proceeds via ring closure and substitution to introduce the morpholin-4-yl group.

Chlorination and Activation of the 4-Position

  • The 4-ketone group of the quinazolinone is converted to a 4-chloro derivative using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylamine.
  • This chlorination activates the 4-position for subsequent nucleophilic aromatic substitution by aniline derivatives.

Amination with 4-Nitroaniline

  • The 4-chloro-2-(morpholin-4-yl)quinazoline intermediate is refluxed with 4-nitroaniline.
  • This nucleophilic aromatic substitution replaces the chlorine atom with the 4-nitrophenylamino group, yielding the target compound.
  • The reaction is typically carried out in polar aprotic solvents or glacial acetic acid, with reaction times ranging from several hours to overnight.
  • Purification is achieved by recrystallization or silica gel chromatography.

Alternative and Supporting Synthetic Approaches

Catalytic Hydrogenation for Amino Group Introduction

  • In some protocols, the 6-nitro group on quinazoline derivatives is introduced first and then reduced to the amino group via catalytic hydrogenation.
  • Catalysts such as Pd/C, Pt/C, or Raney nickel are used under hydrogen atmosphere (3–10 bar) at elevated temperatures (70–90 °C).
  • This method allows selective reduction without dehalogenation of the bromine substituent.

Microwave-Assisted and Metal-Catalyzed Methods

  • Microwave irradiation has been reported to accelerate nucleophilic substitution and cyclization steps in quinazoline synthesis.
  • Copper-catalyzed amination reactions provide efficient routes to 4-aminoquinazoline derivatives, potentially applicable to the target compound synthesis.

Summary Table of Key Reaction Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Condensation 5-Bromoanthranilic acid + Acetic anhydride 6-Bromo-2-methylbenzoxazin-4-one Reflux 5 h, anhydrous
2 Nucleophilic substitution Morpholine, reflux in acetic acid 2-(Morpholin-4-yl)-6-bromoquinazolin-4-one Ring closure and substitution
3 Chlorination POCl3 + N,N-dimethylamine 4-Chloro-2-(morpholin-4-yl)-6-bromoquinazoline Activates 4-position for amination
4 Nucleophilic aromatic substitution 4-Nitroaniline, reflux 6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine Final target compound
5 Optional catalytic hydrogenation Pd/C or Pt/C, H2, 70–90 °C Reduction of nitro to amino group (if applicable) Avoids dehalogenation

Research Findings and Analytical Data

  • The synthesized compounds exhibit sharp melting points and high purity confirmed by thin-layer chromatography (TLC).
  • Structural confirmation is achieved through FTIR, NMR (1H and 13C), mass spectrometry, and elemental analysis.
  • FTIR spectra show characteristic peaks for quinazoline ring, morpholine moiety, and nitro group.
  • Mass spectra often show molecular ion peaks with fragmentation patterns consistent with the quinazoline structure.
  • Elemental analysis values align with theoretical calculations, confirming the correct molecular composition.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR/MS) Reference
Target Compound 6-Br, 2-morpholine, N-(4-NO₂Ph) Not Provided Not Provided Not Provided Not Provided -
5a: N-phenyl derivative N-Ph 308.7 188–190 78 IR: C=C, C=N, N-H; MS: m/z 308.7
5b: N-(4-ClPh) 4-ClPh 342.8 220–222 72 IR: Cl signal; MS: m/z 342.8
5c: N-(4-BrPh) 4-BrPh 387.3 188–190 71 IR: Br signal; MS: m/z 387.3
6-Bromo-N-(4-fluorophenyl)quinazolin-4-amine N-(4-FPh) 318.15 Not Provided Not Provided Purity: 90%; InChIKey: RRLMZETXQWPGIY
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine N-(thiophen-2-ylmethyl) 313.23 Not Provided 99 $^1$H NMR: δ 4.97 (d, J=5.53 Hz, 2H)

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-nitrophenyl group introduces stronger electron-withdrawing effects compared to halogenated (5b, 5c) or fluorophenyl () derivatives. This may enhance electrophilicity at the quinazoline core, influencing reactivity in cross-coupling reactions or target binding .
  • Solubility: Morpholine at position 2 (shared with 5a–5c) likely improves water solubility compared to non-morpholine derivatives (e.g., thiophen-2-ylmethyl in ).
  • Synthetic Efficiency : Yields for morpholine-containing derivatives (72–78%) are comparable to other analogues, suggesting robust synthetic protocols using 6-bromo-4-chloroquinazoline as a starting material .
Selectivity and Toxicity Considerations
  • Halogen vs. Nitro: Bromine at position 6 (common in –3) may increase lipophilicity and metabolic stability compared to non-halogenated analogues. However, the nitro group could pose toxicity risks (e.g., mutagenicity) if reduced to reactive amines in vivo .
  • Morpholine Safety : Morpholine derivatives are generally well-tolerated, but the nitro group necessitates careful toxicity profiling .

Biological Activity

6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The molecular formula of this compound is C18_{18}H16_{16}BrN5_5O3_3, with a molecular weight of approximately 430.26 g/mol. The compound features a bromine atom at the 6th position of the quinazoline ring and a morpholine group linked via an ethyl chain at the 2nd position, which enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of quinazoline-4-amine to obtain 6-bromoquinazoline.
  • Alkylation with 2-chloroethylmorpholine in the presence of a base like potassium carbonate or sodium hydride in a polar solvent such as DMF or DMSO.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds structurally related to this compound can inhibit key proteins involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and breast cancer resistance protein (BCRP).

In vitro assays using human cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) have demonstrated that certain derivatives possess IC50_{50} values in the low micromolar range, indicating potent cytotoxic effects against these cell lines .

CompoundTargetIC50_{50} (µM)Cell Line
6-Bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-4-amineEGFR0.096MCF7
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineP-glycoprotein2.09MCF7
N-(4-fluorophenyl)quinazolin-4-amineCA Inhibitor18.78HepG2

The mechanism of action primarily involves the inhibition of kinases, which are crucial for signal transduction in cancer cells. By binding to the active site of these enzymes, the compound disrupts pathways that promote cell survival and proliferation, leading to apoptosis in malignant cells .

Case Studies

  • Study on EGFR Inhibition : A series of quinazoline derivatives were synthesized and tested for their ability to inhibit EGFR. The most potent compound showed an IC50_{50} value of 0.096 µM against MCF7 cells, highlighting the potential of these compounds as targeted cancer therapies .
  • Antioxidant Activity : Another study evaluated the antioxidant properties of quinazoline derivatives, revealing that certain compounds exhibited significant free radical scavenging activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Comparative Analysis

When compared to similar compounds such as 6-bromo-2-(morpholin-4-yl)pyridin-3-amine and others within the quinazoline family, this compound stands out due to its unique substitution pattern that enhances its biological activity and specificity towards certain molecular targets.

Compound NameKey ActivityUnique Feature
6-Bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-4-amineAnticancerMorpholine ring enhances solubility
6-bromo-2-(pyridin-3-yloxy)-quinazolinAntimicrobialDifferent heterocyclic structure
N-(benzo[d]thiazol)-substituted quinazolinesAnticancerTargeting multiple kinases

Q & A

Q. What are the key synthetic routes for preparing 6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine?

The compound is synthesized via nucleophilic aromatic substitution and coupling reactions. A common approach involves reacting 4-chloro-6-bromoquinazoline with morpholine to introduce the morpholin-4-yl group, followed by substitution with 4-nitroaniline. For example, in analogous syntheses, 4-chloroquinazoline intermediates are reacted with amines in isopropanol or DMF at 90°C using DIPEA or Hunig’s base as a catalyst, yielding 70–80% purity before column chromatography (e.g., 0–15% EtOAc/heptane gradients) . Microwave-assisted Suzuki coupling can also introduce aryl groups (e.g., boronic acids) for structural diversification .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., morpholine protons at δ 3.0–3.80 ppm, aromatic protons at δ 6.20–8.80 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 378.1 [M+1]+^+) and purity (>95%) using acetonitrile/water gradients with trifluoroacetic acid modifiers .
  • IR spectroscopy : Identifies functional groups (C=N at ~1600 cm1^{-1}, N-H at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Substituent variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH3_3) groups to modulate electronic effects. Evidence shows that 4-chlorophenyl and 4-bromophenyl analogs exhibit distinct biological profiles .
  • 3D-QSAR modeling : Use computational tools to correlate substituent properties (e.g., steric, electrostatic) with activity. For morpholinyl-quinazoline derivatives, 3D-QSAR studies have identified critical pharmacophoric regions influencing kinase inhibition .
  • Docking studies : Map interactions with target proteins (e.g., ATP-binding pockets in kinases) to prioritize analogs .

Q. How can solubility limitations of this compound be addressed in biological assays?

  • Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility while maintaining stability .
  • Surfactants : Polysorbate-80 (0.1%) can prevent aggregation in cell-based assays .
  • Salt formation : Introduce sulfonic acid or hydrochloride salts via post-synthetic modification to improve crystallinity .

Q. What crystallographic methods resolve structural ambiguities in quinazolin-4-amine derivatives?

Single-crystal X-ray diffraction is the gold standard. For example, analogs like 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine were crystallized in acetone, revealing planarity of the quinazoline core and dihedral angles between substituents (e.g., 44.8° between quinazoline and bromophenyl groups). Data collection at 180 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 achieve R-factors <0.08 .

Q. How should conflicting biological activity data across studies be reconciled?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays. For instance, apoptosis-inducing activity reported in caspase-3 assays may require validation against off-target kinases.
  • Dose-response profiling : Compare EC50_{50} values under standardized conditions (e.g., serum-free media vs. serum-containing) to identify confounding factors .
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsomes, as morpholine-containing compounds often exhibit varied metabolic half-lives .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for morpholine substitution to avoid hydrolysis byproducts .
  • Purification : Use combi-flash chromatography with heptane/EtOAc gradients for intermediates; recrystallize final products in acetone or ethyl acetate for >99% purity .
  • Biological testing : Include positive controls (e.g., gefitinib for kinase assays) and validate cytotoxicity using MTT or resazurin assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.